4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine
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Overview
Description
4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound with a molecular formula of C22H29N3O3S. This compound features a morpholine ring, a pyridine ring, and a piperidine ring, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced via sulfonylation reactions using tosyl chloride.
Formation of the Pyridine Ring: The pyridine ring is constructed through condensation reactions.
Coupling Reactions: The morpholine ring is coupled with the pyridine and piperidine rings using coupling agents like EDCI or DCC under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine .
Uniqueness
4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine is unique due to its combination of morpholine, pyridine, and piperidine rings, along with the tosyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C22H29N3O3S |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
4-[4-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C22H29N3O3S/c1-17-6-8-19(9-7-17)29(26,27)25-10-4-3-5-21(25)20-16-23-22(15-18(20)2)24-11-13-28-14-12-24/h6-9,15-16,21H,3-5,10-14H2,1-2H3 |
InChI Key |
URQXLXLTYGTUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3C)N4CCOCC4 |
Origin of Product |
United States |
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